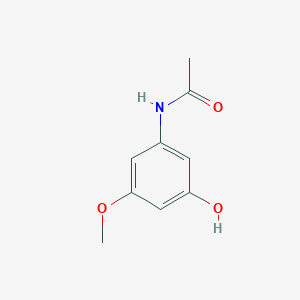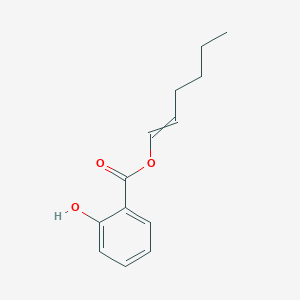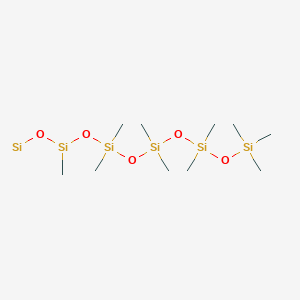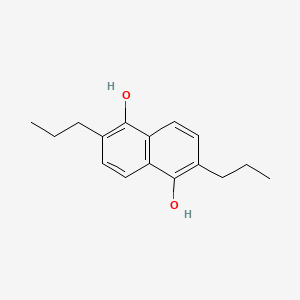![molecular formula C28H29N3 B14264509 4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine CAS No. 151070-87-0](/img/structure/B14264509.png)
4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a triphenylmethyl-imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine typically involves multiple steps. One common approach is to start with the synthesis of 1-(Triphenylmethyl)imidazole, which can be achieved through the reaction of imidazole with triphenylmethyl chloride in the presence of a base such as sodium hydride . This intermediate is then reacted with piperidine under suitable conditions to form the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the imidazole ring or the piperidine moiety.
Substitution: The triphenylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays.
Medicine: It has potential as a pharmacophore in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Triphenylmethyl)imidazole: Shares the triphenylmethyl-imidazole moiety but lacks the piperidine ring.
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: Another imidazole derivative with different substituents.
Uniqueness
4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine is unique due to the combination of the triphenylmethyl-imidazole moiety with the piperidine ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Eigenschaften
| 151070-87-0 | |
Molekularformel |
C28H29N3 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
4-[(1-tritylimidazol-4-yl)methyl]piperidine |
InChI |
InChI=1S/C28H29N3/c1-4-10-24(11-5-1)28(25-12-6-2-7-13-25,26-14-8-3-9-15-26)31-21-27(30-22-31)20-23-16-18-29-19-17-23/h1-15,21-23,29H,16-20H2 |
InChI-Schlüssel |
AWUVVCBUTVGFSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine](/img/structure/B14264429.png)




![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)

